REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[NH:5][C:4](=[O:9])[CH:3]=1.[Cl:10]N1C(=O)CCC1=O>C(O)(=O)C>[Cl:10][C:3]1[C:4](=[O:9])[NH:5][C:6]([CH3:8])=[CH:7][C:2]=1[OH:1]
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
|
OC1=CC(NC(=C1)C)=O
|
Name
|
|
Quantity
|
29.4 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
|
UNSPECIFIED
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Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the solid was filtered
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Type
|
WASH
|
Details
|
washed with acetic acid and hexanes
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Type
|
CUSTOM
|
Details
|
The solid was dried in a vacuum oven overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(NC(=CC1O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.2 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |